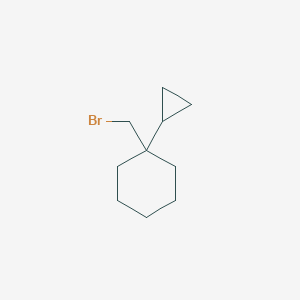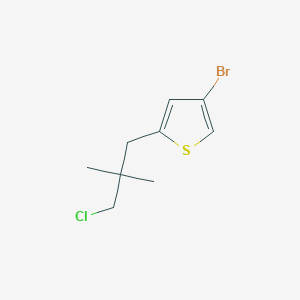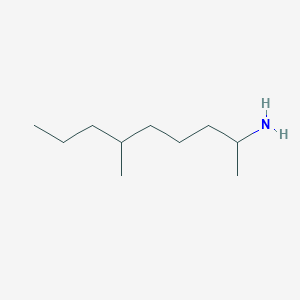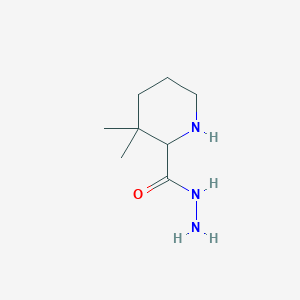
1-(Bromomethyl)-1-cyclopropylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-cyclopropylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclopropylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclopropylcyclohexane using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-cyclopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclopropylcyclohexane derivative.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Alcohols, amines.
Reduction: Cyclopropylcyclohexane derivatives.
Oxidation: Carboxylic acids, ketones.
Scientific Research Applications
1-(Bromomethyl)-1-cyclopropylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides, contributing to the development of more effective and environmentally friendly agricultural products.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclohexane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile building block for the construction of more complex molecules.
Comparison with Similar Compounds
Cyclopropylcyclohexane: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromocyclohexane: Contains a bromine atom attached to a cyclohexane ring but lacks the cyclopropyl group, leading to distinct chemical properties.
Bromomethylbenzene: Features a bromomethyl group attached to a benzene ring, offering different reactivity and applications compared to 1-(Bromomethyl)-1-cyclopropylcyclohexane.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a cyclopropyl group attached to a cyclohexane ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclopropylcyclohexane |
InChI |
InChI=1S/C10H17Br/c11-8-10(9-4-5-9)6-2-1-3-7-10/h9H,1-8H2 |
InChI Key |
PSMMZGVJYNDLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CBr)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)

![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
![tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B13198807.png)



amine](/img/structure/B13198844.png)


